molecular formula C27H29ClN4O3 B8384577 1-(Chloromethyl)-3-[[5-methoxy-6-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

1-(Chloromethyl)-3-[[5-methoxy-6-[2-(dimethylamino)ethoxy]-1H-indole-2-yl]carbonyl]-2,3-dihydro-1H-benzo[e]indole-5-amine

Cat. No. B8384577
M. Wt: 493.0 g/mol
InChI Key: ICDLORFTMVAAEZ-UHFFFAOYSA-N
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Patent
US06130237

Procedure details

A solution of 14f (130 mg, 0.25 mmol) in THF (20 mL) was hydrogenated over PtO2 (30 mg) at 55 psi for 2 h. The catalyst was removed and the solution was concentrated under reduced pressure below 30° C. The residue was dissolved in a small volume of CH2Cl2, the solution was diluted with petroleum ether to precipitate impurities which were removed by filtration, and then further addition of petroleum ether precipitated 15f (87 mg, 71%), mp 130-133° C. 1H NMR [(CD3)2SO] δ 11.38 (d, J=1.6 Hz, 1 H, NH), 8.07 (d, J=8.5 Hz, 1 H, H-6), 7.75 (d, J=8.3 Hz, 1 H, H-9), 7.72 (s, 1 H, H-4), 7.45 (t, J=7.4 Hz, 1 H, H-8), 7.27 (t, J=7.7 hz, 1 H, H-7), 7.15 (s, 1 H, H-3'), 7.05 (s, 1 H, H-4' or 7'), 6.99 (s, 1 H, H-4' or 7'), 5.96, 5.94 (2×s, 2 H, NH2), 4.71 (dd, J=10.6, 9.1 Hz, 1 H, H-2), 4.50 (dd, J=10.9 Hz, 1.6 Hz, 1 H, H-2), 4.16-4.08 (m, 1 H, H-1), 4.05 (t, J=6.0 Hz, 2 H, OCH2), 3.98 (dd, J=11.0, 3.0 Hz, 1 H, CHHCl), 3.79 (s, 1 H, OCH3), 3.74 (dd, J=10.9, 8.2 Hz, 1 H, CHHCl), 2.68 (t, J=5.9 Hz, 2 H, OCH2CH2), 2.25 (s, 6 H, N(CH3)2).
Name
14f
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[C:8]([N+:16]([O-])=O)=[CH:7][C:6]=2[N:5]([C:19]([C:21]2[NH:22][C:23]3[C:28]([CH:29]=2)=[CH:27][C:26]([O:30][CH3:31])=[C:25]([O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=3)=[O:20])[CH2:4]1>C1COCC1.O=[Pt]=O>[NH2:16][C:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[C:11]2[CH:3]([CH2:2][Cl:1])[CH2:4][N:5]([C:19]([C:21]3[NH:22][C:23]4[C:28]([CH:29]=3)=[CH:27][C:26]([O:30][CH3:31])=[C:25]([O:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=4)=[O:20])[C:6]=2[CH:7]=1

Inputs

Step One
Name
14f
Quantity
130 mg
Type
reactant
Smiles
ClCC1CN(C=2C=C(C3=C(C12)C=CC=C3)[N+](=O)[O-])C(=O)C=3NC1=CC(=C(C=C1C3)OC)OCCN(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure below 30° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a small volume of CH2Cl2
ADDITION
Type
ADDITION
Details
the solution was diluted with petroleum ether
CUSTOM
Type
CUSTOM
Details
to precipitate impurities which
CUSTOM
Type
CUSTOM
Details
were removed by filtration
ADDITION
Type
ADDITION
Details
further addition of petroleum ether
CUSTOM
Type
CUSTOM
Details
precipitated 15f (87 mg, 71%), mp 130-133° C

Outcomes

Product
Name
Type
Smiles
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=CC(=C(C=C3C1)OC)OCCN(C)C)CCl)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.